molecular formula C20H16F3NO3 B12098238 benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate

benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B12098238
M. Wt: 375.3 g/mol
InChI Key: KAGOYLLGVMFMIA-UHFFFAOYSA-N
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Description

Benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate is a complex organic compound featuring a dihydropyridine core substituted with a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The trifluoromethyl group is introduced via a Friedel-Crafts acylation using trifluoromethylbenzene as a starting material. The final step involves esterification to introduce the benzyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Hantzsch reaction and advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug development.

Industry

Industrially, this compound can be used in the development of agrochemicals and materials science. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism by which benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    Ethyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate: Similar structure but with an ethyl ester group instead of a benzyl ester, affecting its reactivity and solubility.

Uniqueness

The presence of the trifluoromethyl group in benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C20H16F3NO3

Molecular Weight

375.3 g/mol

IUPAC Name

benzyl 4-oxo-2-[4-(trifluoromethyl)phenyl]-2,3-dihydropyridine-1-carboxylate

InChI

InChI=1S/C20H16F3NO3/c21-20(22,23)16-8-6-15(7-9-16)18-12-17(25)10-11-24(18)19(26)27-13-14-4-2-1-3-5-14/h1-11,18H,12-13H2

InChI Key

KAGOYLLGVMFMIA-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C=CC1=O)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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